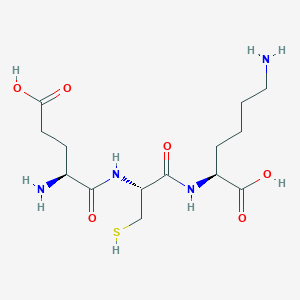
Glu-Cys-Lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glu-Cys-Lys is a tripeptide composed of glutamic acid, cysteine, and lysine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of these three amino acids endows the compound with unique properties that make it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Cys-Lys typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (glutamic acid) to a resin. Subsequent amino acids (cysteine and lysine) are then added using coupling reagents such as HBTU or HATU . The reaction conditions often involve the use of a base like DIPEA to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. These machines automate the addition of amino acids and the necessary reagents, ensuring high purity and yield of the final product. The synthesized peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glu-Cys-Lys can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. Substitution reactions often require coupling reagents such as HBTU or HATU and bases like DIPEA .
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides (from oxidation) and modified peptides with various functional groups attached through substitution reactions .
Aplicaciones Científicas De Investigación
Glu-Cys-Lys has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Glu-Cys-Lys involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, impacting cellular oxidative stress levels. The lysine and glutamic acid residues can interact with proteins and enzymes, influencing their activity and stability . These interactions can modulate various biochemical pathways, including those involved in antioxidant defense and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Glu-Cys-Gly (Glutathione): A tripeptide with similar antioxidant properties but different amino acid composition.
Lys-Cys-Glu: Another tripeptide with a different sequence but similar functional groups.
Cys-Glu-Lys: A variant with a different order of amino acids, impacting its chemical properties and biological activity.
Uniqueness
Glu-Cys-Lys is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for redox activity, while lysine and glutamic acid provide sites for further chemical modifications .
Propiedades
Fórmula molecular |
C14H26N4O6S |
|---|---|
Peso molecular |
378.45 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1 |
Clave InChI |
ISXJHXGYMJKXOI-GUBZILKMSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


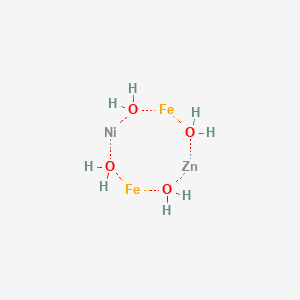

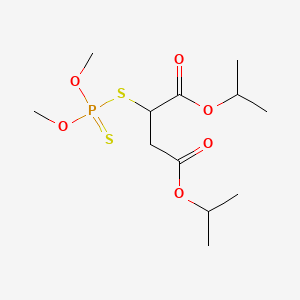
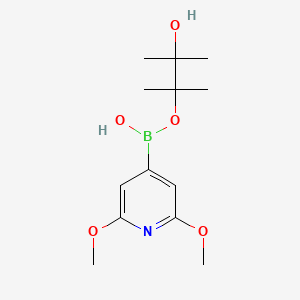
![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
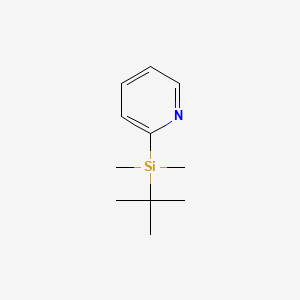
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)
![Dibutylbis[(isooctylthio)acetoxy]stannane](/img/structure/B13827700.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B13827706.png)
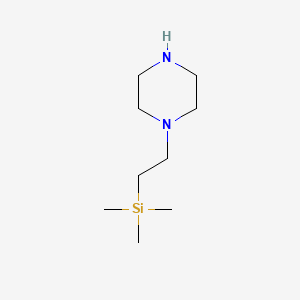
![1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea](/img/structure/B13827710.png)
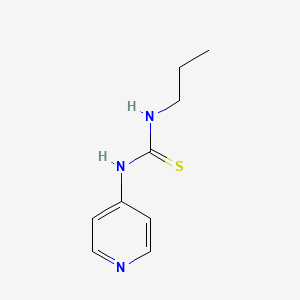
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
